

Technical Support Center: N,N-Dimethylethylamine & Volatile Organic Compound Management

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-dimethylethylamine**

Cat. No.: **B1200065**

[Get Quote](#)

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **N,N-dimethylethylamine** (DMEA). While DMEA is utilized as a catalyst in various industrial processes, it is also a volatile organic compound (VOC) itself. This guide offers troubleshooting advice and frequently asked questions regarding its handling, analysis, and the broader context of VOC management in experimental and industrial settings.

Frequently Asked Questions (FAQs)

Q1: What is **N,N-dimethylethylamine** and what are its primary applications?

N,N-dimethylethylamine (DMEA) is a volatile tertiary amine with the chemical formula $(CH_3)_2NC_2H_5$.^[1] It is primarily used as a catalyst in industrial processes, particularly in foundries for the production of sand cores for molds, and as a catalyst for the formation of polyurethane and epoxy resins.^{[1][2]}

Q2: What are the primary hazards associated with **N,N-dimethylethylamine**?

DMEA is a flammable liquid and vapor.^{[3][4]} It can cause severe skin burns and eye damage. ^[3] Inhalation may lead to chemical burns in the respiratory tract, and vapors can cause dizziness or suffocation.^[5] It is crucial to handle DMEA in a well-ventilated area and use appropriate personal protective equipment.^{[5][6]}

Q3: What are the recommended storage conditions for **N,N-dimethylethylamine**?

N,N-dimethylethylamine should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] Keep the container tightly closed when not in use.[5] It should be stored in a flammables area.[5]

Q4: How can I detect and quantify **N,N-dimethylethylamine** in air samples?

A common method for detecting and quantifying DMEA in air samples involves drawing a known volume of air through an adsorbent tube, such as alumina, followed by desorption and analysis using gas chromatography with a nitrogen-phosphorous detector (GC-NPD).[2]

Q5: Is **N,N-dimethylethylamine** used to reduce other VOCs?

Current literature does not support the use of **N,N-dimethylethylamine** as a primary agent for the reduction of other volatile organic compounds. Instead, DMEA is itself a VOC, and its use in industrial processes can contribute to VOC emissions. The focus should be on controlling and mitigating DMEA emissions.

Troubleshooting Guides

Problem 1: Inconsistent results in experiments involving **N,N-dimethylethylamine**.

- Possible Cause: Degradation of the DMEA reagent.
 - Solution: Ensure that the DMEA is fresh and has been stored properly in a tightly sealed container in a cool, well-ventilated area.[5][6]
- Possible Cause: Inaccurate quantification of DMEA.
 - Solution: Verify the calibration of your analytical instrumentation (e.g., GC-NPD) with fresh standards.[2] Ensure the sampling and desorption procedures are followed precisely.[2]

Problem 2: Strong ammonia-like or fishy odor in the laboratory.

- Possible Cause: A leak or spill of **N,N-dimethylethylamine**. DMEA is a malodorous, volatile liquid.[1]

- Solution: Immediately ensure the area is well-ventilated.[5] Wearing appropriate personal protective equipment (gloves, safety goggles, respirator), contain and clean up the spill using absorbent materials.[3] Place the waste in a sealed container for proper disposal.[3] Review handling procedures to prevent future releases.

Problem 3: Suspected high personnel exposure to **N,N-dimethylethylamine**.

- Possible Cause: Inadequate ventilation or improper handling procedures.
 - Solution: Immediately remove the affected individual to fresh air.[5] If breathing is difficult, administer oxygen.[5] Seek immediate medical attention.[5] Review and improve engineering controls (e.g., fume hoods, local exhaust ventilation) and administrative controls (e.g., handling protocols, training).[6] Conduct air monitoring to assess exposure levels.[2]

Data Presentation

Table 1: Physical and Chemical Properties of **N,N-Dimethylethylamine**

Property	Value
Chemical Formula	C ₄ H ₁₁ N[1]
Molar Mass	73.14 g/mol [4]
Boiling Point	36.5 °C[1]
Melting Point	-140 °C[1]
Flash Point	-12 °C[1]
Vapor Pressure	495.4 mmHg at 25 °C[1]
Appearance	Clear, colorless liquid[7]
Odor	Strong ammonia-like or fishy[7]

Table 2: Occupational Exposure Limits for **N,N-Dimethylethylamine**

Organization	TWA (8-hour)	STEL (15-minute)
EH40 (UK)	10 ppm (30 mg/m ³)[8]	15 ppm (46 mg/m ³)[8]

Experimental Protocols

Protocol 1: Air Sampling of **N,N-Dimethylethylamine** using Adsorbent Tubes

This protocol is based on the OSHA method for collecting **N,N-dimethylethylamine** from the air.[2]

Materials:

- Calibrated personal sampling pump
- Jumbo alumina adsorbent tubes (400-mg reference section, 200-mg backup section)[2]
- Flexible tubing
- Tube holder

Procedure:

- Immediately before sampling, break the ends of the alumina tube.[2]
- Connect the adsorbent tube to the sampling pump with flexible tubing, ensuring the backup section is closer to the pump.[2]
- Place the tube in a vertical position on the employee or in the sampling area to minimize channeling.[2]
- Draw a known volume of air through the tube at a calibrated flow rate (e.g., 0.1 L/min for 40 minutes for a 4 L sample).[2]
- After sampling, immediately seal the tube with plastic caps.[2]
- Submit at least one blank tube from the same lot that has been handled in the same way as the samples but with no air drawn through it.[2]

Protocol 2: Sample Preparation and Analysis by GC-NPD

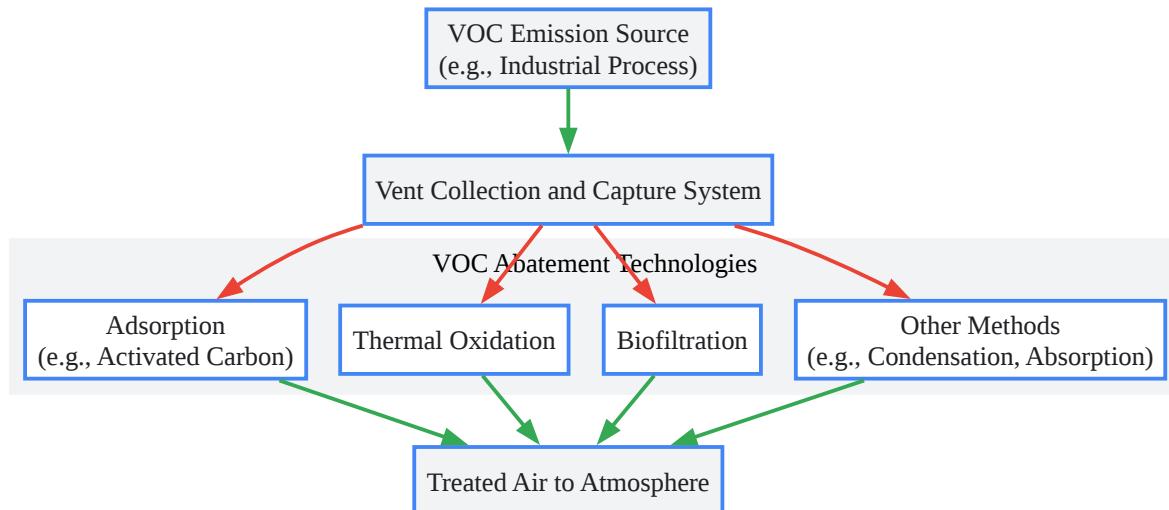
This protocol outlines the desorption and analysis of **N,N-dimethylethylamine** from adsorbent tubes.[2]

Materials:

- 4-mL vials with caps
- 2 mL deionized water (neutralized to pH 7)[2]
- Gas chromatograph with a nitrogen-phosphorous detector (GC-NPD)
- Appropriate GC column for separating the analyte
- **N,N-dimethylethylamine** standards for calibration

Procedure:

- Carefully break open the adsorbent tube and transfer the reference and backup sections to separate 4-mL vials.[2]
- Add 2 mL of neutralized deionized water to each vial.[2]
- Seal the vials and allow them to desorb for 30 minutes with occasional shaking.[2]
- Prepare a series of calibration standards of **N,N-dimethylethylamine** in deionized water.[2]
- Analyze the desorbed samples and calibration standards by GC-NPD.[2]
- Quantify the amount of **N,N-dimethylethylamine** in the reference and backup sections based on the calibration curve. The total amount is the sum of both sections.


Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for DMEA air sampling and analysis.

Caption: Troubleshooting flowchart for inconsistent experimental results.

[Click to download full resolution via product page](#)

Caption: Overview of common VOC abatement technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylethylamine - Wikipedia [en.wikipedia.org]
- 2. osha.gov [osha.gov]
- 3. chemos.de [chemos.de]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. N,N-Dimethylethylamine(598-56-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ionscience.com [ionscience.com]
- To cite this document: BenchChem. [Technical Support Center: N,N-Dimethylethylamine & Volatile Organic Compound Management]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200065#reducing-volatile-organic-compounds-with-n-n-dimethylethylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com